Dimethylphenacylsulfonium Tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl(phenacyl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13OS.BF4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDZUKNJLPHOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[S+](C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371854 | |

| Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24806-57-3 | |

| Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylphenacylsulfonium Tetrafluoroborate: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Sulfonium Salt

Dimethylphenacylsulfonium tetrafluoroborate, systematically named (benzoylmethyl)dimethylsulfonium tetrafluoroborate, is a sulfonium salt of significant interest in both synthetic organic chemistry and advanced materials science. Bearing the CAS number 24806-57-3, this compound serves as a valuable precursor to stabilized sulfur ylides and has emerged as a functional component in cutting-edge applications such as perovskite solar cells.[1][2][3] Its utility stems from the unique reactivity imparted by the positively charged sulfur atom adjacent to a phenacyl group, which combines the electrophilic nature of the sulfonium center with the ability to form a resonance-stabilized ylide.

This guide provides an in-depth exploration of the core properties, synthesis, and key applications of this compound. It is intended for researchers and professionals in chemistry and materials science who require a technical understanding of this reagent's capabilities and practical implementation. The narrative emphasizes the causality behind synthetic choices and provides validated protocols to ensure scientific integrity and reproducibility.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[4][5] The presence of the ionic sulfonium and tetrafluoroborate moieties renders it soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), while its solubility in nonpolar solvents is limited.[5] The tetrafluoroborate anion (BF₄⁻) is a non-coordinating anion, which contributes to the salt's stability and crystallinity compared to its halide counterparts.

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 24806-57-3 | [4] |

| Molecular Formula | C₁₀H₁₃BF₄OS | [4] |

| Molecular Weight | 268.08 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 170–171 °C | [5] |

| Solubility | Soluble in polar solvents (e.g., DMSO, EtOH, MeOH) | [5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenacyl group (typically in the δ 7.5-8.0 ppm range), a singlet for the methylene (CH₂) protons adjacent to the carbonyl and sulfonium groups, and a singlet for the two equivalent methyl (CH₃) groups attached to the sulfur atom.

-

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (C=O), aromatic carbons, the methylene carbon, and the methyl carbons.[6][7][8]

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the carbonyl (C=O) stretch of the phenacyl group (typically ~1680 cm⁻¹) and strong, broad bands associated with the B-F stretches of the tetrafluoroborate anion (around 1000-1100 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode would detect the dimethylphenacylsulfonium cation (C₁₀H₁₃OS⁺) at an m/z corresponding to its molecular weight (approx. 181.07 amu).

Synthesis of this compound

The synthesis of this compound is most reliably achieved via a two-step process. This methodology is preferred as it allows for the isolation and purification of a crystalline intermediate, ensuring a high-purity final product. The causality behind this choice lies in the often hygroscopic and less stable nature of sulfonium halides, which can be converted to the more stable and easier-to-handle tetrafluoroborate salt.[5]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of Dimethyl(2-oxo-2-phenylethyl)sulfonium Bromide

This protocol is adapted from a validated synthesis of the bromide precursor.[9] The reaction is a direct Sₙ2 substitution where the sulfur atom of dimethyl sulfide acts as a nucleophile, displacing the bromide from phenacyl bromide.

-

Reagents and Setup:

-

Phenacyl bromide (2-bromoacetophenone)

-

Dimethyl sulfide (DMS)

-

Ethyl acetate (anhydrous)

-

Reaction flask equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Procedure:

-

Dissolve phenacyl bromide in anhydrous ethyl acetate in the reaction flask.

-

Add an equimolar amount of dimethyl sulfide to the solution. Causality Note: While a slight excess of the volatile DMS can be used to ensure complete reaction, an equimolar ratio is often sufficient.

-

Stir the reaction mixture at room temperature. The product will begin to precipitate as a white solid. The reaction is typically complete within a few hours.

-

After completion (monitored by TLC), collect the solid product by vacuum filtration.

-

Wash the collected crystals with cold ethyl acetate followed by diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide is a colorless, crystalline solid (m.p. 145 °C).[5][9]

-

Experimental Protocol: Step 2 - Anion Exchange to Tetrafluoroborate Salt

This protocol is based on the established method of anion metathesis.[5] The driving force for this reaction is the precipitation of the less soluble sodium bromide in acetone, shifting the equilibrium towards the formation of the desired tetrafluoroborate salt.

-

Reagents and Setup:

-

Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide (from Step 1)

-

Sodium tetrafluoroborate (NaBF₄)

-

Acetone (anhydrous)

-

Reaction flask with magnetic stirrer.

-

-

Procedure:

-

Dissolve the sulfonium bromide salt in a minimal amount of anhydrous acetone. Gentle warming may be required to achieve full dissolution.

-

In a separate flask, prepare a saturated solution of sodium tetrafluoroborate in acetone.

-

Add the sodium tetrafluoroborate solution to the sulfonium bromide solution. A white precipitate of sodium bromide (NaBr) will form immediately.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete anion exchange.

-

Remove the precipitated NaBr by vacuum filtration.

-

Concentrate the filtrate under reduced pressure to induce crystallization of the product.

-

Cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone and dry under vacuum. The final product is obtained as colorless needles (m.p. 170–171 °C).[5]

-

Core Applications and Reaction Mechanisms

The utility of this compound is primarily centered on its ability to generate a stabilized sulfur ylide, which is a key intermediate in the renowned Corey-Chaykovsky reaction. More recently, its properties as a sulfonium salt have been exploited in materials science.

Precursor for the Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.[10][11][12] The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[10][11]

Mechanism: Ylide Generation and Epoxidation

-

Ylide Formation: In the presence of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide), the methylene proton alpha to both the carbonyl and sulfonium center is abstracted. This deprotonation is facilitated by the electron-withdrawing nature of both adjacent groups, leading to the formation of a resonance-stabilized sulfur ylide.[12][13][14]

-

Nucleophilic Attack: The generated ylide acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound (e.g., an aldehyde or ketone). This forms a betaine intermediate.[13]

-

Ring Closure: The negatively charged oxygen atom of the betaine intermediate undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide, being an excellent leaving group, is displaced, resulting in the formation of a three-membered epoxide ring.[13]

Caption: Mechanism of the Corey-Chaykovsky epoxidation.

Bulk Passivation Agent in Perovskite Solar Cells

A novel application for this compound (DMPSBF₄) has been demonstrated in the field of photovoltaics. It is used as a bulk passivating agent for formamidinium lead iodide (FAPbI₃) perovskite films, which are key components of high-efficiency solar cells.[1][2][3]

-

Mechanism of Action: The sulfonium salt is incorporated into the perovskite film. Solid-state NMR spectroscopy has confirmed chemical interactions between the DMPSBF₄ and the perovskite lattice.[2][3] It is proposed that the sulfonium cation passivates defects within the perovskite crystal structure, particularly at grain boundaries. This passivation suppresses non-radiative recombination pathways, where charge carriers (electrons and holes) are lost before they can be extracted as electrical current.

-

Impact on Performance: The inclusion of DMPSBF₄ leads to longer carrier lifetimes and enhanced photophysical properties.[1][2][3] Crucially, it also improves the moisture stability of the perovskite film, a major challenge for the long-term viability of this solar cell technology.[1][2][3] These findings highlight the potential of sulfonium-based additives as effective alternatives to traditional ammonium-based compounds for enhancing the stability and efficiency of perovskite solar cells.[3]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. As with many sulfonium salts, it is considered an irritant. Avoid contact with skin and eyes. Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption.

Conclusion

This compound is a sulfonium salt with well-established utility and emerging potential. Its role as a stable, crystalline precursor for generating resonance-stabilized sulfur ylides makes it a valuable reagent for the Corey-Chaykovsky reaction, a cornerstone of synthetic chemistry for producing epoxides and other three-membered rings. The provided two-step synthesis protocol offers a reliable and validated route to obtaining this compound in high purity. Furthermore, its recent application as a passivating agent in perovskite solar cells opens new avenues for research in materials science, demonstrating its ability to enhance both the efficiency and stability of next-generation photovoltaic devices. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and apply this versatile chemical tool in their respective fields.

References

- 1. gdch.app [gdch.app]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-329402) | 24806-57-3 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dimethylphenacylsulfonium Tetrafluoroborate

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Dimethylphenacylsulfonium Tetrafluoroborate (C₁₀H₁₃BF₄OS), a versatile sulfonium salt reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Role and Significance of Phenacylsulfonium Salts

This compound, also known as (benzoylmethyl)dimethylsulfonium tetrafluoroborate, belongs to the class of sulfonium salts, which are organosulfur compounds with a positively charged sulfur atom bonded to three organic substituents.[1] These salts are valuable reagents in organic synthesis, serving as precursors for sulfur ylides, which are instrumental in reactions such as epoxidation, aziridination, and cyclopropanation.[1] The phenacyl group, in particular, offers unique reactivity due to the presence of the carbonyl moiety, making this compound a key building block for a variety of chemical transformations.[2] Its utility is further enhanced by the non-coordinating nature of the tetrafluoroborate anion, which often imparts greater stability and better solubility in organic solvents compared to its halide counterparts.[3]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of a bromide precursor followed by an anion exchange. This method ensures a high-purity final product.

Step 1: Synthesis of Dimethylphenacylsulfonium Bromide

The initial and crucial step is the nucleophilic substitution reaction between phenacyl bromide (2-bromoacetophenone) and dimethyl sulfide.[2] This reaction is generally exothermic and should be conducted with care.

Protocol:

-

In a well-ventilated fume hood, dissolve phenacyl bromide in a suitable anhydrous solvent such as dichloromethane or acetonitrile. The choice of an anhydrous solvent is critical to prevent hydrolysis of the reactive intermediate.[2]

-

Cool the solution in an ice bath to control the exothermic reaction.

-

Slowly add an equimolar amount of dimethyl sulfide to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, Dimethylphenacylsulfonium Bromide, will precipitate out of the solution as a colorless crystalline solid.[2]

-

Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. It is important to note that Dimethylphenacylsulfonium Bromide is hygroscopic and should be handled in a dry atmosphere.[2]

Step 2: Anion Exchange to this compound

The bromide salt is then converted to the desired tetrafluoroborate salt via an anion exchange reaction.[2]

Protocol:

-

Dissolve the synthesized Dimethylphenacylsulfonium Bromide in a minimal amount of acetone.

-

In a separate flask, prepare a saturated solution of sodium tetrafluoroborate in acetone.

-

Add the sodium tetrafluoroborate solution dropwise to the Dimethylphenacylsulfonium Bromide solution with vigorous stirring.

-

Sodium bromide will precipitate out of the solution as a white solid.

-

Stir the mixture for an additional hour to ensure complete anion exchange.

-

Remove the sodium bromide precipitate by filtration.

-

Evaporate the acetone from the filtrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain the pure product.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The physical properties of the synthesized compound should be compared with literature values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BF₄OS | [4][5] |

| Molecular Weight | 268.08 g/mol | [5] |

| Melting Point | 170 °C | [4] |

| Appearance | Colorless crystalline solid | [2] |

Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the structure of the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a sulfonium salt will exhibit characteristic absorption bands.[6]

-

C=O Stretch: A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the phenacyl moiety.

-

C-S Stretch: A peak in the region of 600-800 cm⁻¹ can be attributed to the carbon-sulfur bond.[6]

-

B-F Stretch: A very strong and broad absorption band is characteristic of the tetrafluoroborate anion, typically appearing in the range of 1000-1100 cm⁻¹.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.5-8.0 ppm region), the methylene protons adjacent to the carbonyl and sulfonium groups (around 5.0-5.5 ppm), and the methyl protons on the sulfur atom (around 3.0-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon (around 190 ppm), the aromatic carbons, the methylene carbon, and the methyl carbons.

-

¹⁹F NMR: A sharp singlet is expected for the tetrafluoroborate anion.[7]

-

¹¹B NMR: A characteristic signal for the boron atom in the tetrafluoroborate anion will also be present.[8]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show the molecular ion peak corresponding to the dimethylphenacylsulfonium cation.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis.

-

Ylide Formation: It serves as a stable precursor for the corresponding sulfur ylide, which can be generated by treatment with a base. This ylide is a key intermediate in the synthesis of epoxides, cyclopropanes, and aziridines.[1]

-

Electrophilic Reactions: The sulfonium salt itself can act as an electrophile in various coupling reactions.[1][9]

-

Photocatalysis: Sulfonium salts have gained attention in the field of photocatalysis, where they can participate in a range of transformations.[1]

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The protocols described are designed to be self-validating, ensuring a high degree of purity and reproducibility. The comprehensive characterization data serves as a benchmark for researchers to confirm the successful synthesis of this valuable reagent. With its diverse applications, this compound continues to be an important tool for synthetic chemists in both academic and industrial settings.

References

- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-329402) | 24806-57-3 [evitachem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. CAS#:24806-57-3 | this compound | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. Synthetic Applications of Sulfonium Salts | Semantic Scholar [semanticscholar.org]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Dimethylphenacylsulfonium Tetrafluoroborate

Preamble: From Synthetic Workhorse to a Postulated Biological Effector

Dimethylphenacylsulfonium tetrafluoroborate stands as a compound of significant interest, primarily recognized for its utility as a versatile reagent in the realm of organic synthesis.[1] Its established role as a potent electrophile facilitates a variety of chemical transformations, rendering it a valuable tool for the construction of complex molecular architectures.[1][2] However, the very chemical reactivity that makes it an asset in synthesis also suggests a potential for interaction with biological systems. This guide moves beyond the flask to provide an in-depth, technical exploration of the postulated mechanism of action of this compound in a biological context. While direct empirical evidence for its biological activity remains nascent, this document synthesizes its known chemical properties with established principles of toxicology and pharmacology to construct a scientifically grounded hypothesis of its potential cellular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the bioactivity of this intriguing sulfonium salt.

I. Molecular Architecture and Inherent Reactivity: The Foundation of Bio-Interaction

To comprehend the potential biological mechanism of action of this compound, a thorough understanding of its molecular structure is paramount. The compound is an organic salt consisting of a dimethylphenacylsulfonium cation and a tetrafluoroborate anion.

| Component | Chemical Formula | Key Structural Features |

| Dimethylphenacylsulfonium (Cation) | [C₁₀H₁₃OS]⁺ | A central, positively charged sulfur atom bonded to two methyl groups and a phenacyl group. The phenacyl group contains a carbonyl moiety adjacent to the sulfonium center. |

| Tetrafluoroborate (Anion) | [BF₄]⁻ | A non-coordinating anion that imparts stability and solubility to the salt. |

The key to its reactivity lies in the electronic landscape of the cation. The positively charged sulfur atom renders the entire sulfonium group an excellent leaving group. Furthermore, the presence of the adjacent carbonyl group significantly influences the reactivity of the α-carbon.

}

Figure 1: Key reactive sites in Dimethylphenacylsulfonium.

The primary sites of electrophilicity, and thus potential interaction with biological nucleophiles, are:

-

The α-Carbon: The carbon atom situated between the sulfonium and carbonyl groups is highly activated. The electron-withdrawing nature of both adjacent groups makes this carbon susceptible to nucleophilic attack.

-

The Sulfonium Sulfur: The positively charged sulfur atom itself can be a target for nucleophiles, leading to the displacement of one of the organic substituents.

II. A Dual-Pronged Postulated Mechanism of Action

Based on its chemical structure and the known biological activities of related compounds, we propose a dual-pronged mechanism of action for this compound: broad-spectrum cytotoxicity through membrane disruption, characteristic of many sulfonium salts, and targeted molecular interactions driven by the reactivity of the phenacyl moiety.

A. The Cationic Surfactant Effect: Disruption of Cellular Membranes

A significant body of research on various sulfonium compounds points towards a general mechanism of antimicrobial and cytotoxic activity rooted in their cationic surfactant properties.[3] Like quaternary ammonium compounds, the positively charged sulfonium headgroup can interact with the negatively charged components of cell membranes, such as phospholipids.

This interaction is hypothesized to disrupt the integrity and permeability of the cell membrane.[3] The consequences of this disruption are catastrophic for the cell, leading to:

-

Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and proteins.

-

Dissipation of Ion Gradients: The loss of control over ion transport disrupts critical cellular processes that rely on membrane potential, such as ATP synthesis and nutrient transport.

-

Cell Lysis: In severe cases, the structural failure of the membrane leads to the complete rupture and death of the cell.

}

Figure 2: Postulated mechanism of membrane disruption.

B. The Electrophilic Assault: Covalent Modification of Biomolecules

Beyond the general effect on membranes, the unique chemical reactivity of the phenacyl group suggests a more specific and potentially targeted mechanism of action. The activated α-carbon is a prime candidate for covalent modification of biological macromolecules, particularly proteins.

Biological systems are rich in nucleophiles, with the most prominent being the thiol group (-SH) of cysteine residues in proteins and the tripeptide glutathione (GSH), a key cellular antioxidant. We postulate that this compound can act as a Michael acceptor, undergoing a nucleophilic addition reaction with these biological thiols.

}

Figure 3: Hypothesized covalent modification of biomolecules.

The consequences of such covalent modification can be profound:

-

Enzyme Inhibition: If the modified cysteine residue is part of the active site of an enzyme, this covalent adduction can lead to irreversible inhibition of enzyme activity.

-

Disruption of Protein Structure and Function: Modification of cysteine residues outside the active site can still disrupt the protein's three-dimensional structure, leading to a loss of function.

-

Induction of Oxidative Stress: Depletion of the cellular pool of glutathione would compromise the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.

III. Experimental Validation: A Roadmap for Investigation

The proposed mechanisms of action, while grounded in chemical principles, require rigorous experimental validation. The following protocols provide a starting point for researchers wishing to investigate the biological activities of this compound.

A. General Cytotoxicity Assessment: The MTT Assay

This assay provides a quantitative measure of cell viability and is a standard first-line test for cytotoxicity.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

B. Investigating Enzyme Inhibition: A General Protocol

This protocol can be adapted to test the inhibitory effect of this compound on a specific enzyme of interest, particularly one with a known critical cysteine residue.

Principle: The activity of the target enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.

-

Reaction Initiation: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme, buffer, and the test compound (or vehicle control). Allow for a pre-incubation period if necessary to permit inhibitor binding.

-

Start the Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction Progress: Measure the rate of the reaction by monitoring the formation of a product or the consumption of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

IV. Concluding Remarks and Future Directions

The mechanism of action of this compound in biological systems is likely a multifaceted process, combining the non-specific membrane disruption characteristic of sulfonium salts with a more targeted electrophilic attack on cellular nucleophiles. The hypotheses presented in this guide provide a robust framework for future research into the bioactivity of this compound.

Key areas for future investigation include:

-

Confirmation of Membrane Disruption: Utilizing techniques such as fluorescent dye leakage assays and electron microscopy to directly visualize and quantify membrane damage.

-

Identification of Protein Targets: Employing proteomic approaches, such as activity-based protein profiling, to identify specific proteins that are covalently modified by the compound.

-

Assessment of Oxidative Stress: Measuring intracellular ROS levels and the depletion of glutathione in cells treated with the compound.

By systematically addressing these research questions, the scientific community can move from a postulated to a proven mechanism of action, unlocking a deeper understanding of the biological potential of this compound.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Dimethylphenacylsulfonium Tetrafluoroborate

Introduction: Elucidating the Molecular Architecture

Dimethylphenacylsulfonium Tetrafluoroborate, a prominent member of the sulfonium salt family, serves as a valuable reagent in organic synthesis, often acting as a precursor for generating sulfonium ylides or as a photoacid generator.[1][2] Its efficacy and reactivity are intrinsically linked to its precise molecular structure and purity. Therefore, a comprehensive spectroscopic characterization is not merely a procedural step but a fundamental requirement for ensuring its reliable application in research and development.

This guide provides an in-depth analysis of this compound using a suite of core spectroscopic techniques. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. The objective is to construct a self-validating analytical workflow that provides an unambiguous structural confirmation of the title compound.

| Parameter | Value |

| IUPAC Name | dimethyl(phenacyl)sulfanium;tetrafluoroborate |

| CAS Number | 24806-57-3 |

| Molecular Formula | C₁₀H₁₃BF₄OS |

| Molecular Weight | 268.08 g/mol |

Below is the chemical structure of the compound, which forms the basis for all subsequent spectral predictions and interpretations.

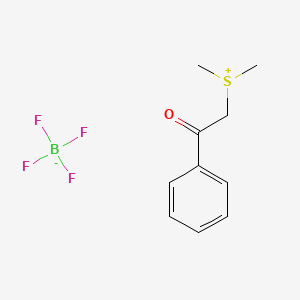

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of an organic molecule. For an ionic compound like this compound, we analyze the cation and anion separately, often using multiple nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) to assemble a complete picture.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonium salts due to its higher polarity, ensuring complete dissolution.[6]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F & ¹¹B NMR: If the instrument is equipped with a multinuclear probe, acquire fluorine and boron spectra to confirm the structure of the tetrafluoroborate anion. These nuclei are highly sensitive and typically require fewer scans than ¹³C NMR.

¹H NMR Spectral Interpretation

The proton NMR spectrum is predicted to show four distinct signals corresponding to the different types of protons in the dimethylphenacylsulfonium cation.

-

Phenyl Protons (C₆H₅): These protons will appear in the aromatic region, typically between 7.5 and 8.1 ppm . Due to the electron-withdrawing nature of the adjacent carbonyl group, the ortho-protons (2H) are expected to be the most downfield, followed by the para- (1H) and meta-protons (2H). Their coupling will result in a complex multiplet pattern.

-

Methylene Protons (S-CH₂-C=O): These protons are flanked by two electron-withdrawing groups (the sulfonium center and the carbonyl group), which deshields them significantly. They are expected to appear as a sharp singlet around 5.5 - 6.0 ppm . The singlet multiplicity arises because there are no adjacent protons to couple with.

-

Methyl Protons (S⁺-(CH₃)₂): The two methyl groups attached to the positively charged sulfur are chemically equivalent. They will appear as a sharp singlet (integrating to 6H) in the upfield region, typically around 3.0 - 3.5 ppm .

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as a low-intensity signal far downfield, expected around 190-195 ppm .

-

Aromatic Carbons (C₆H₅): Four signals are expected for the six aromatic carbons due to symmetry: one for the ipso-carbon (attached to the carbonyl), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. These will resonate in the 128-135 ppm range.

-

Methylene Carbon (S-CH₂): Similar to its protons, this carbon is deshielded by adjacent electron-withdrawing groups and is expected around 60-65 ppm .

-

Methyl Carbons (S⁺-CH₃): The equivalent methyl carbons will give a single signal in the upfield region, typically around 25-30 ppm .

¹⁹F and ¹¹B NMR of the Tetrafluoroborate Anion

The presence and integrity of the tetrafluoroborate (BF₄⁻) counter-ion are confirmed by ¹⁹F and ¹¹B NMR.[7]

-

¹⁹F NMR: The four equivalent fluorine atoms will produce a sharp singlet around -150 ppm .

-

¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (80.1%, I=3/2) and ¹⁰B (19.9%, I=3). The spectrum is dominated by ¹¹B, which couples to the four fluorine atoms. This results in a characteristic 1:4:6:4:1 quintet centered near -1.0 ppm . The observation of this pattern is definitive proof of the BF₄⁻ anion's structure.[7]

| NMR Data Summary for this compound | | :--- | :--- | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | | ¹H | 7.5 - 8.1 | Multiplet | Aromatic (C₆H₅) | | ¹H | 5.5 - 6.0 | Singlet | Methylene (S-CH₂) | | ¹H | 3.0 - 3.5 | Singlet | Methyl (S⁺-(CH₃)₂) | | ¹³C | 190 - 195 | Singlet | Carbonyl (C=O) | | ¹³C | 128 - 135 | Multiple Singlets | Aromatic (C₆H₅) | | ¹³C | 60 - 65 | Singlet | Methylene (S-CH₂) | | ¹³C | 25 - 30 | Singlet | Methyl (S⁺-(CH₃)₂) | | ¹⁹F | ~ -150 | Singlet | BF₄⁻ | | ¹¹B | ~ -1.0 | Quintet (1:4:6:4:1) | BF₄⁻ |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[8] A background scan should be run first. An accumulation of 16-32 scans is usually sufficient.

FT-IR Spectral Interpretation

The FT-IR spectrum provides a vibrational fingerprint of the molecule. Key absorption bands are expected for both the cation and the anion.

-

Aromatic C-H Stretch: A group of sharp, medium-intensity bands will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).

-

Aliphatic C-H Stretch: Sharp bands corresponding to the methyl and methylene groups will be observed just below 3000 cm⁻¹ (typically 2900-3000 cm⁻¹ ).

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption band characteristic of the ketone is expected around 1685 cm⁻¹ . Its position reflects conjugation with the phenyl ring.

-

Aromatic C=C Stretch: Medium-intensity bands will appear in the 1600-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the phenyl ring.

-

Tetrafluoroborate (B-F) Stretch: The BF₄⁻ anion is characterized by a very strong and typically broad absorption band centered around 1050-1100 cm⁻¹ due to the asymmetric B-F stretching vibration.[9][10][11] This is often the most intense band in the entire spectrum and serves as a clear indicator of the counter-ion's presence.

| Key FT-IR Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | | 3050-3100 | Medium, Sharp | Aromatic C-H Stretch | | 2900-3000 | Medium, Sharp | Aliphatic C-H Stretch | | ~1685 | Strong, Sharp | Ketone C=O Stretch | | 1600-1450 | Medium-Strong | Aromatic C=C Stretch | | 1050-1100 | Very Strong, Broad | B-F Asymmetric Stretch (BF₄⁻) |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule, specifically the transitions of electrons between molecular orbitals. The primary chromophore in this compound is the benzoyl moiety (C₆H₅-C=O).

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from approximately 200 nm to 400 nm, using a cuvette containing the pure solvent as a reference.

UV-Vis Spectral Interpretation

The spectrum is expected to be dominated by electronic transitions within the conjugated system of the phenacyl group.

-

π → π Transition:* A strong absorption band is expected around 240-250 nm . This corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl group system.[12]

-

n → π Transition:* A weaker, broader absorption band is expected at a longer wavelength, typically around 280-300 nm . This arises from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is formally forbidden and thus has a much lower intensity.[13]

| UV-Vis Absorption Data (in Acetonitrile) | | :--- | :--- | :--- | | λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment | | ~245 | High | π → π* | | ~285 | Low | n → π* |

Mass Spectrometry (MS): Confirming Molecular Mass and Fragmentation

Mass spectrometry provides the exact mass of the molecule and offers structural clues through its fragmentation pattern. For an ionic salt, techniques like Electrospray Ionization (ESI) are ideal, as they directly transfer the pre-formed cation into the gas phase for analysis.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a very dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the solution directly into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. A high-resolution instrument will allow for the determination of the exact mass, confirming the elemental composition.

Mass Spectral Interpretation

The analysis will focus on the cationic part of the salt.

-

Parent Ion [M]⁺: The primary peak in the ESI-MS spectrum will correspond to the dimethylphenacylsulfonium cation, [C₁₀H₁₃OS]⁺. Its calculated monoisotopic mass is 181.0682 m/z . High-resolution mass spectrometry (HRMS) should detect this ion with high accuracy (typically < 5 ppm error).

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID). Likely fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): leading to a fragment at m/z 166.

-

Cleavage to form the benzoyl cation: [C₆H₅CO]⁺ at m/z 105.

-

Formation of dimethyl sulfide (CH₃)₂S: This is a neutral loss, potentially leading to a fragment corresponding to the phenacyl carbocation, although rearrangements are common.

-

Integrated Analysis Workflow and Conclusion

The conclusive identification of this compound relies on the synergistic integration of data from all spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

By following this workflow, a researcher can confidently verify the identity, structure, and purity of this compound. The ¹H and ¹³C NMR data establish the covalent framework of the cation, while ¹⁹F and ¹¹B NMR, along with a strong FT-IR band near 1100 cm⁻¹, confirm the tetrafluoroborate anion. FT-IR further validates the presence of key functional groups (ketone, aromatic ring), and UV-Vis spectroscopy corroborates the electronic nature of the phenacyl chromophore. Finally, high-resolution mass spectrometry provides unequivocal confirmation of the elemental composition of the cation. Together, these techniques provide a robust and self-validating dossier of the compound's chemical identity.

References

- 1. Buy this compound (EVT-329402) | 24806-57-3 [evitachem.com]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms [scientiairanica.sharif.edu]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Thermal Stability and Decomposition of Dimethylphenacylsulfonium Tetrafluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Thermal Characterization in Drug Development

In the landscape of modern drug development, the physical and chemical stability of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Sulfonium salts, a class of compounds with significant applications in organic synthesis and medicinal chemistry, present unique stability challenges.[1] Dimethylphenacylsulfonium Tetrafluoroborate, with its utility as a reagent in forming carbon-sulfur bonds and its potential in therapeutic applications, is no exception.[2] Understanding its behavior under thermal stress is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and shelf-life of potential drug candidates. This guide provides a comprehensive framework for elucidating the thermal stability and decomposition pathways of this compound, grounded in established analytical principles and field-proven insights.

Understanding the Molecule: Structure and Potential Reactivity

This compound is a salt composed of a dimethylphenacylsulfonium cation and a tetrafluoroborate anion (BF₄⁻). The cation features a positively charged sulfur atom bonded to two methyl groups and a phenacyl group. This structure presents several potential sites for thermal degradation. The C-S bonds are susceptible to cleavage, and the protons on the carbon adjacent to the carbonyl and sulfonium groups are acidic, opening the possibility of ylide formation. The tetrafluoroborate anion is generally considered non-nucleophilic and thermally stable, but its role in the decomposition process cannot be dismissed, especially at elevated temperatures.[3][4]

A Phased Approach to Thermal Analysis

A thorough investigation into the thermal properties of this compound requires a multi-technique approach, primarily centered around Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] This dual approach allows for the simultaneous evaluation of mass loss (decomposition) and thermal events (melting, crystallization, etc.).

Experimental Workflow: From Sample Preparation to Data Interpretation

The following workflow outlines a robust methodology for the thermal characterization of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Buy this compound (EVT-329402) | 24806-57-3 [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Study on the thermal decomposition kinetics of DNTF | E3S Web of Conferences [e3s-conferences.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Dimethylphenacylsulfonium Tetrafluoroborate

Foreword: Understanding the Critical Role of Solubility in Synthesis and Development

In the landscape of modern organic synthesis and drug development, dimethylphenacylsulfonium tetrafluoroborate has emerged as a versatile reagent. Its utility as a photoinitiator, a precursor for ylide generation, and in various coupling reactions underscores its importance. However, the successful application of this powerful reagent is fundamentally governed by a seemingly simple yet critical parameter: its solubility. The ability to create a homogeneous solution is the first and often most crucial step in any reaction setup, influencing reaction kinetics, yield, and purity. This guide provides an in-depth exploration of the solubility profile of this compound, offering both theoretical insights and practical, field-tested methodologies for the modern researcher.

Deconstructing the Molecule: A Look at the Structural Determinants of Solubility

This compound (C₁₀H₁₃BF₄OS) is an ionic salt, a key characteristic that dictates its interaction with various solvents.[1] The molecule is comprised of a dimethylphenacylsulfonium cation and a tetrafluoroborate anion.

-

The Cation: The sulfonium center (S⁺) bonded to two methyl groups and a phenacyl group imparts a significant degree of polarity. The presence of the aromatic ring and the carbonyl group in the phenacyl moiety also allows for a range of intermolecular interactions, including dipole-dipole forces and π-stacking.

-

The Anion: The tetrafluoroborate anion (BF₄⁻) is a non-coordinating and relatively large, charge-diffuse anion. This characteristic prevents strong ion pairing with the sulfonium cation in solution, facilitating its dissolution in appropriate solvents.

The interplay of these structural features—the ionic nature, the polarity of the cation, and the non-coordinating nature of the anion—are the primary drivers of its solubility profile. The general principle of "like dissolves like" serves as an excellent starting point for predicting its behavior. Polar solvents are expected to be effective at solvating the charged ions, while nonpolar solvents are anticipated to be poor solvents.

The Solubility Profile: A Qualitative and Inferred Overview

Direct, quantitative solubility data for this compound across a wide spectrum of solvents is not extensively documented in publicly available literature. However, based on its ionic nature and data from structurally related sulfonium and tetrafluoroborate salts, we can construct a reliable, inferred solubility profile. The compound is generally described as a white crystalline solid with a melting point in the range of 169-172 °C and is soluble in polar solvents.[1] One source specifies that it is slightly soluble in methanol.[2]

The following table summarizes the expected solubility behavior in common laboratory solvents, categorized by their polarity. This should be used as a predictive guide, with the understanding that precise quantitative determination may be necessary for specific applications.

| Solvent Category | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | 10.2 | Soluble | The high polarity and hydrogen bonding capacity of water will effectively solvate both the cation and the anion. |

| Methanol (CH₃OH) | 5.1 | Moderately to Slightly Soluble | As a polar protic solvent, methanol can solvate the ions, though less effectively than water. One source explicitly states "Slightly soluble in methanol".[2] | |

| Ethanol (C₂H₅OH) | 4.3 | Sparingly Soluble | Lower polarity compared to methanol will likely result in reduced solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | The high polarity and ability to solvate cations effectively should lead to high solubility. |

| N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating the sulfonium cation. | |

| Acetonitrile (CH₃CN) | 5.8 | Soluble | A polar aprotic solvent that should effectively dissolve the salt. | |

| Acetone ((CH₃)₂CO) | 5.1 | Moderately Soluble | Its moderate polarity should allow for some degree of dissolution. | |

| Nonpolar | Dichloromethane (CH₂Cl₂) | 3.1 | Sparingly Soluble to Insoluble | The low polarity is generally insufficient to overcome the lattice energy of the ionic salt. |

| Toluene (C₇H₈) | 2.4 | Insoluble | As a nonpolar aromatic solvent, it is not expected to dissolve an ionic salt. | |

| Hexane (C₆H₁₄) | 0.1 | Insoluble | A classic nonpolar solvent that will not dissolve polar or ionic compounds. |

A Practical Guide to Solubility Determination: The Isothermal Saturation Method

For applications requiring precise knowledge of solubility, direct experimental determination is paramount. The isothermal saturation method is a robust and reliable technique for quantifying the solubility of a solid in a liquid solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Experimental Workflow

The following diagram outlines the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Saturation Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled shaker bath or magnetic stirrer with temperature control

-

Calibrated volumetric pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of the Saturated Solution:

-

To a clean, dry vial, add a known volume (e.g., 5.00 mL) of the chosen solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the concentration of the dissolved solid reaches a constant maximum value.[3]

-

-

Sample Collection:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a clean, dry, and pre-weighed vial. Record the initial weight of the vial.

-

Evaporate the solvent completely. This can be achieved using a vacuum oven at a temperature well below the compound's melting point or with a rotary evaporator.

-

Once the solvent is fully removed, place the vial containing the dried solid back in the vacuum oven for a short period to ensure all residual solvent is gone.

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved solid (m_solid): Final weight of the vial with solid - Initial weight of the empty vial.

-

Volume of supernatant analyzed (V_supernatant): The volume of the supernatant you collected (e.g., 2.00 mL).

-

Solubility (S): (m_solid / V_supernatant) * 100. The units will be g/100 mL.

-

Causality in Experimental Design: Why This Protocol Works

-

Excess Solute: The addition of an excess of the solid ensures that the solution reaches its saturation point at the given temperature, a fundamental requirement for accurate solubility measurement.

-

Isothermal Conditions: Maintaining a constant temperature is critical because solubility is temperature-dependent. A temperature-controlled bath eliminates this variable.

-

Extended Equilibration Time: Allowing 24-48 hours for equilibration with continuous agitation ensures that the dissolution process has reached a true equilibrium state.[3]

-

Gravimetric Analysis: This method directly measures the mass of the dissolved solute, providing a highly accurate and direct quantification of solubility, free from the potential interferences that can affect spectroscopic methods.

Concluding Remarks for the Practicing Scientist

References

Historical development of phenacylsulfonium salts in organic chemistry.

<An In-depth Technical Guide to the Historical Development of Phenacylsulfonium Salts in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacylsulfonium salts have carved a significant niche in the landscape of organic synthesis over the past century. Initially explored as simple alkylating agents, their synthetic utility has profoundly expanded, establishing them as indispensable precursors for sulfur ylides in classic C-C bond-forming reactions, versatile phase-transfer catalysts, and efficient photoinitiators in polymer chemistry. This guide traces the historical trajectory of these reagents, from their foundational discoveries to their modern, sophisticated applications. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and offer a forward-looking perspective on their evolving role in synthetic and medicinal chemistry.

Introduction: The Genesis of Sulfonium Salts and the Phenacyl Moiety

The chemistry of sulfonium salts, organosulfur compounds with a central sulfur atom bonded to three organic substituents, has been a subject of investigation for over a century.[1][2][3] Their bench-stable nature and diverse reactivity have fueled decades of research.[4][5][6] The introduction of the phenacyl group—a carbonyl group attached to a methylene which is in turn bonded to the sulfonium sulfur—was a pivotal development. This structural feature dramatically influences the reactivity of the salt, primarily by increasing the acidity of the α-methylene protons, a characteristic that would become central to its most famous application: the generation of sulfur ylides.

Synthesis of Phenacylsulfonium Salts: A Procedural Cornerstone

The preparation of phenacylsulfonium salts is typically a straightforward and efficient process, relying on the nucleophilic character of dialkyl sulfides. The most common method involves the direct reaction of a phenacyl halide (typically a bromide or chloride) with a dialkyl sulfide.

The causality behind this experimental choice is rooted in fundamental principles of reactivity. The sulfur atom of the dialkyl sulfide acts as a soft nucleophile, readily attacking the electrophilic α-carbon of the phenacyl halide in a classic SN2 reaction. The resulting sulfonium salt precipitates from the reaction mixture or is isolated upon removal of the solvent.

References

- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Applications of Sulfonium Salts | Semantic Scholar [semanticscholar.org]

- 3. wiley.com [wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

An In-depth Technical Guide to the Quantum Yield of Photoacid Generation from Dimethylphenacylsulfonium Tetrafluoroborate

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the quantum yield of photoacid generation from Dimethylphenacylsulfonium Tetrafluoroborate, a prominent photoacid generator (PAG). Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the core photochemical mechanisms, presents robust experimental protocols for quantum yield determination, summarizes key quantitative data, and visualizes the intricate pathways involved.

Introduction: The Role of this compound in Photochemistry

Photoacid generators are compounds that, upon absorbing light, produce a strong Brønsted acid.[1] This photogenerated acid can then act as a catalyst for a variety of chemical transformations, forming the basis of chemically amplified photoresists used in microelectronics, as well as applications in photopolymerization, coatings, and 3D printing.[1]

This compound, (C₆H₅COCH₂S(CH₃)₂)⁺BF₄⁻, belongs to the class of ionic PAGs, specifically the phenacylsulfonium salts. These salts are valued for their efficiency in generating acid upon UV irradiation. The cation is the light-absorbing entity, while the tetrafluoroborate anion (BF₄⁻) gives rise to tetrafluoroboric acid (HBF₄), a strong, non-nucleophilic acid, upon photolysis and subsequent reaction. Understanding the efficiency of this acid generation, quantified by the quantum yield (Φ), is paramount for optimizing any process in which this PAG is employed.

The Core Photochemical Mechanism of Acid Generation

The generation of acid from this compound is initiated by the absorption of a photon, typically in the UV region, which promotes the molecule to an excited singlet state. The primary and most crucial step following excitation is the homolytic cleavage of the weakest bond in the cation: the carbon-sulfur (C–S) bond between the phenacyl group and the sulfur atom.[2]

This cleavage event produces a phenacyl radical and a dimethyl sulfide radical cation. These highly reactive intermediates subsequently abstract hydrogen atoms from their environment (e.g., a solvent molecule or a polymer backbone) to generate the final products, including acetophenone and the strong Brønsted acid, HBF₄.

The overall process can be visualized as follows:

Caption: Photochemical pathway of acid generation from this compound.

The Concept of Quantum Yield (Φ) in Photoacid Generation

The quantum yield of photoacid generation (Φacid) is the ultimate measure of a PAG's efficiency. It is defined as the number of moles of acid generated per mole of photons absorbed by the PAG at a specific wavelength.

Φacid = (Moles of Acid Generated) / (Moles of Photons Absorbed)

A higher quantum yield signifies that fewer photons are needed to produce the required amount of acid, leading to higher photosensitivity and potentially faster processing times in applications like lithography. The quantum yield is not an immutable constant; it is influenced by several factors, including the excitation wavelength, the chemical environment (solvent or polymer matrix), temperature, and the presence of other chemical species that can quench the excited state or interact with the radical intermediates.

Experimental Determination of Photoacid Generation Quantum Yield

Determining the quantum yield requires two distinct measurements: the number of photons absorbed by the sample (actinometry) and the amount of acid produced. Below are detailed protocols for a robust method utilizing spectrophotometry with a pH-sensitive indicator dye.

Principle of the Method

This method relies on a pH-sensitive dye, such as Rhodamine B, which undergoes a distinct and measurable change in its absorption spectrum upon protonation by the photogenerated acid. By creating a calibration curve that correlates the change in the dye's absorbance to a known acid concentration, one can quantify the amount of acid produced upon irradiating the PAG/dye solution.

Experimental Workflow

References

Methodological & Application

Application Notes & Protocols: Dimethylphenacylsulfonium Tetrafluoroborate for Cationic Photopolymerization

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Dimethylphenacylsulfonium Tetrafluoroborate as a photoinitiator for cationic photopolymerization. This document delves into the underlying chemical mechanisms, provides detailed experimental protocols, presents key performance data, and offers practical guidance on experimental design and troubleshooting. Our objective is to combine theoretical principles with field-proven insights to empower users to effectively harness this technology for applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices.

Scientific Foundation: The Dynamics of Cationic Photopolymerization

Cationic photopolymerization is a powerful technique for converting liquid monomers into solid polymers using light as the trigger. Unlike free-radical polymerization, it is not inhibited by oxygen, which allows for curing in ambient atmospheres without the need for inerting.[1] This process is particularly suited for the ring-opening polymerization of monomers like epoxides, oxetanes, and vinyl ethers.[2][3] The resulting polymers often exhibit excellent adhesion, low shrinkage, and high chemical and thermal resistance.[3]

The entire process is enabled by a critical component: the photoinitiator . Onium salts, such as diaryliodonium and triarylsulfonium salts, are the most prominent classes of cationic photoinitiators.[2][4] this compound, a type of dialkylphenacylsulfonium salt, belongs to this essential class of compounds. Upon absorption of ultraviolet (UV) light, it undergoes photolysis to generate a superacid, which is the true catalytic species that initiates polymerization.[1][3]

The Photoinitiator: this compound

This compound, with the chemical formula C₁₀H₁₃BF₄OS, is a sulfonium salt valued for its utility in initiating cationic polymerization.[5][6] Its structure, featuring a phenacyl chromophore, is key to its photochemical activity.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃BF₄OS | [5] |

| Molecular Weight | 268.08 g/mol | [5][6] |

| Appearance | Typically a colorless or white crystalline solid | [5] |

| Counter-ion | Tetrafluoroborate (BF₄⁻) | [5] |

| Primary Absorption | UV Range | [7] |

| Solubility | Soluble in polar organic solvents and many common monomers. |

The choice of the tetrafluoroborate anion (BF₄⁻) is significant. The reactivity of the generated acid, and thus the polymerization rate, is highly dependent on the non-nucleophilicity of this counter-ion. The general order of reactivity for common anions is SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[8][9] While BF₄⁻ generates a less reactive acid compared to hexafluoroantimonate, it offers a good balance of reactivity, cost, and lower toxicity, making it suitable for a wide range of applications.

Mechanism of Action: From Photon to Polymer

The conversion of light into chemical energy to drive polymerization follows a well-defined, multi-step pathway. The process begins with the photolysis of the sulfonium salt.

Step 1: Photolysis and Acid Generation

Upon irradiation with UV light, the Dimethylphenacylsulfonium salt becomes electronically excited. The photolysis of phenacylsulfonium salts can be complex, proceeding through a reversible process involving the cleavage of the carbon-sulfur bond.[10][11] This cleavage can be homolytic, forming radical species, or heterolytic.[12][13]

Regardless of the precise cleavage pathway, the critical subsequent step is the interaction of the photogenerated reactive intermediates with a hydrogen donor (RH), which is typically the monomer itself or trace amounts of water.[1][3] This reaction cascade ultimately produces a strong Brønsted acid, in this case, tetrafluoroboric acid (HBF₄).

Caption: Photo-activation of this compound.

Step 2: Initiation and Propagation (Ring-Opening Polymerization)

The generated Brønsted acid is the catalyst that drives the polymerization. Using an epoxide monomer as an example, the acid protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack.

-

Initiation: A second monomer molecule attacks the protonated, activated ring, opening it and forming a new covalent bond. This creates a propagating chain with a secondary oxonium ion at its active end.[4]

-

Propagation: This active chain end then proceeds to attack the next monomer unit, continuing the ring-opening process and extending the polymer chain.[3]

This chain reaction continues until terminated by reaction with a nucleophilic impurity or a chain transfer agent. A key feature of cationic polymerization is the "dark cure" or "living" nature of the propagating chains. Because the cationic chain ends do not terminate by combining, polymerization can continue long after the initiating light source has been removed, driving the reaction to high conversion.[1][3]

Caption: Initiation and propagation via cationic ring-opening.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound. Researchers should optimize concentrations and exposure conditions based on their specific monomer system, equipment, and desired material properties.

Protocol 1: Bulk Photopolymerization of a Cycloaliphatic Epoxide

This protocol describes a typical procedure for curing a sample and monitoring the reaction kinetics using Real-Time FT-IR spectroscopy.

Materials:

-

Monomer: 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (ECC)

-

Photoinitiator: this compound

-

Internal Standard (for FT-IR): Phenyl glycidyl ether (optional, if co-formulated)

-

Solvent (for cleaning): Acetone

Equipment:

-

UV Light Source (e.g., medium-pressure mercury lamp with appropriate filters, 320-500 nm)[14]

-

Radiometer for measuring light intensity

-

Real-Time Fourier Transform Infrared (FT-IR) Spectrometer

-

Sample holder (e.g., two NaCl plates with a calibrated spacer)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Amber vials to protect from ambient light

Procedure:

-

Formulation Preparation:

-

In an amber vial, weigh the desired amount of ECC monomer.

-

Add this compound to achieve the target concentration (e.g., 1.0 mol% relative to the monomer).

-

Gently warm (if necessary) and stir the mixture in the dark until the photoinitiator is completely dissolved. Ensure the formulation is homogeneous.

-

-

Sample Preparation for FT-IR:

-

Place a small drop of the formulation onto a clean NaCl plate.

-

Place a second NaCl plate on top, using a thin spacer (e.g., 10-20 µm) to create a film of uniform thickness.

-

Mount the sample assembly in the FT-IR spectrometer.

-

-

Kinetic Analysis:

-

Set the FT-IR to collect spectra in real-time (e.g., 1 scan per second).

-

Identify the characteristic absorption peak for the epoxide group (typically around 790 cm⁻¹ for cycloaliphatic epoxides).

-

Record a baseline spectrum before irradiation.

-

Position the UV lamp at a fixed distance from the sample. Measure and record the light intensity at the sample plane using a radiometer. A typical intensity is 20 mW/cm².[14]

-

Simultaneously start the UV irradiation and the real-time FT-IR data acquisition.

-

Continue collecting spectra until the epoxide peak height remains constant, indicating the polymerization has reached its maximum conversion under these conditions.

-

-

Data Analysis:

-

Calculate the epoxy group conversion at each time point (C(t)) using the following formula: C(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial absorbance of the epoxy peak and Aₜ is the absorbance at time t.

-

Plot the conversion versus irradiation time to obtain the kinetic profile of the polymerization.[14][15]

-

Protocol 2: Photosensitization for Long-Wavelength Curing (e.g., 3D Printing)

Dialkylphenacylsulfonium salts have low absorbance at wavelengths above 400 nm.[16] For applications using visible light sources like 405 nm lasers (common in 3D printing), a photosensitizer is required.[17][18]

Additional Materials:

-

Photosensitizer: Anthracene derivative, e.g., 9,10-dibutoxyanthracene (DBA)[18]

-

Acid Scavenger (optional, for resolution enhancement): N-ethyl-N,N-diisopropylethylamine (EDAB) or similar basic compound.[18]

Procedure:

-

Formulation: Prepare the monomer-initiator mixture as described in Protocol 1.

-

Add Photosensitizer: Add the photosensitizer (e.g., 0.1-0.5 mol%) and stir until dissolved. The formulation may take on the color of the sensitizer.

-

Add Scavenger (Optional): For high-resolution 3D printing, a small amount of an acid scavenger can be added to neutralize migrating acid, thereby sharpening the features of the printed part.[18]

-

Curing: Expose the formulation to a light source corresponding to the sensitizer's absorption spectrum (e.g., a 405 nm laser or LED).

-

Characterization: Use methods like photo-DSC or FT-IR to evaluate the curing kinetics and efficiency of the sensitized system.[18]

Caption: Workflow for kinetic analysis via Real-Time FT-IR.

Performance and Troubleshooting

| Parameter | Typical Range | Effect on Polymerization |

| Initiator Conc. | 0.5 - 2.0 mol% | Higher concentration generally increases the cure rate but may lead to more brittle polymers. An optimal concentration exists for each system.[15] |

| Light Intensity | 10 - 100 mW/cm² | Higher intensity increases the rate of acid generation and thus the polymerization rate. |

| Temperature | Ambient to 110 °C | Increased temperature enhances monomer mobility and propagation rates, accelerating the cure. This is the principle behind "hot lithography" 3D printing.[18][19] |

| Monomer Purity | High | Basic impurities (e.g., amines) and nucleophiles (e.g., water) can terminate the propagating chains, reducing the final conversion and polymerization rate.[14] |

Troubleshooting Guide:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Slow or Incomplete Cure | 1. Low light intensity or incorrect wavelength.2. Inhibitors present in the monomer (water, basic impurities).3. Low photoinitiator concentration. | 1. Verify lamp output with a radiometer; use appropriate filters.2. Purify or dry the monomer.3. Increase initiator concentration incrementally. |